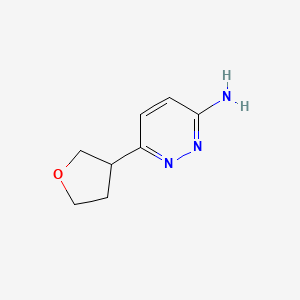

6-(Oxolan-3-yl)pyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(oxolan-3-yl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-2,6H,3-5H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIUSFYFEFYCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602247-10-8 | |

| Record name | 6-(oxolan-3-yl)pyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Oxolan 3 Yl Pyridazin 3 Amine

Retrosynthetic Analysis of the 6-(Oxolan-3-yl)pyridazin-3-amine Scaffold

A logical retrosynthetic disconnection of this compound breaks the carbon-carbon bond between the pyridazine (B1198779) ring and the oxolane moiety. This approach points to two primary building blocks: a functionalized 3-aminopyridazine (B1208633) and a suitable oxolane-based coupling partner. The most common strategy involves a halogenated pyridazine intermediate, such as 3-amino-6-halopyridazine, and an organometallic oxolane reagent. This strategy is favored due to the well-established reliability of cross-coupling reactions for forming C-C bonds with heteroaromatic systems.

An alternative disconnection could involve a nucleophilic oxolanyl species and an electrophilic pyridazine, or vice-versa, but the cross-coupling approach offers greater versatility and control over the reaction conditions.

Synthetic Pathways to the Pyridazine Core of this compound

The construction of the pyridazine core is a critical phase in the synthesis. Two main strategies are employed: the functionalization of a pre-existing pyridazine ring or the de novo synthesis of the ring through cyclization.

Approaches to 3-Aminopyridazine Precursors and Their Functionalization

A common and direct route begins with commercially available 3,6-dichloropyridazine (B152260). Selective mono-amination of this precursor is a key step to produce 3-amino-6-chloropyridazine (B20888). This transformation can be achieved using various ammonia (B1221849) sources under controlled conditions. For instance, reacting 3,6-dichloropyridazine with ammonium (B1175870) hydroxide, often under pressure or with microwave irradiation, yields the desired 3-amino-6-chloropyridazine. rsc.orggoogle.cominforang.com This intermediate is pivotal as the chlorine atom at the 6-position is primed for subsequent cross-coupling reactions.

The reactivity of the 3-amino-6-chloropyridazine can be further modified. For example, the amino group can be acylated to form N-substituted derivatives, or the chlorine can be displaced by other nucleophiles like alkoxides to yield compounds such as 3-amino-6-methoxypyridazine. chemicalbook.comkoreascience.krgoogle.com For the synthesis of the target molecule, the 3-amino-6-halopyridazine is the most direct precursor. While 3-amino-6-chloropyridazine is commonly used, its iodinated counterpart, 3-amino-6-iodopyridazine, can also be synthesized and may offer different reactivity in subsequent steps. researchgate.net

| Starting Material | Reagent(s) | Product | Key Features |

| 3,6-Dichloropyridazine | NH4OH (Ammonia water) | 3-Amino-6-chloropyridazine | Selective mono-amination, can be enhanced by microwave irradiation. rsc.orggoogle.com |

| 3-Amino-6-chloropyridazine | Sodium methoxide/Methanol | 3-Amino-6-methoxypyridazine | Nucleophilic substitution of the chlorine atom. chemicalbook.comgoogle.com |

| 3-Amino-6-chloropyridazine | Acid anhydride | N-substituted 3-amino-6-chloropyridazine | Acylation of the amino group. inforang.com |

Formation of the Pyridazine Ring through Cyclization Reactions

An alternative to functionalizing a pre-made ring is to construct the pyridazine heterocycle from acyclic precursors. This is typically achieved through condensation and cyclization reactions. A well-established method involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comresearchgate.net The choice of substituents on the dicarbonyl precursor dictates the final substitution pattern on the pyridazine ring.

Recent methodologies have expanded the scope of pyridazine synthesis. For example, an interrupted furan-yne cyclization can produce functionalized unsaturated dicarbonyl compounds, which serve as convenient precursors for annulated pyridazines upon reaction with hydrazine. nih.govacs.org Other innovative approaches include the inverse-electron-demand Diels-Alder reaction of s-tetrazines with silyl (B83357) enol ethers and the copper-catalyzed cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org These methods provide access to a wide variety of substituted pyridazines, which could be adapted for the synthesis of precursors to this compound. acs.org

Introduction of the Oxolan-3-yl Moiety

The final key step in the synthesis is the attachment of the oxolan-3-yl group to the pyridazine core. This is most effectively accomplished using palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Negishi) with Halogenated Pyridazine Intermediates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a widely employed method. libretexts.orgorganic-chemistry.org In this context, 3-amino-6-chloropyridazine is coupled with an oxolan-3-ylboronic acid or its corresponding boronate ester in the presence of a palladium catalyst and a base. dur.ac.uknih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. frontierspecialtychemicals.comnih.gov The presence of the primary amine on the pyridazine ring is generally well-tolerated under standard Suzuki conditions, avoiding the need for protection and deprotection steps. nih.govnih.gov

The Negishi coupling, which employs an organozinc reagent, represents another viable strategy. rsc.orgresearchgate.net This reaction can be particularly useful for functionalizing pyridazine scaffolds and often exhibits high functional group tolerance. researchgate.netnih.gov The general catalytic cycle for these reactions involves oxidative addition of the halopyridazine to the palladium(0) catalyst, followed by transmetalation with the organometallic oxolane species, and concluding with reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

| Coupling Reaction | Pyridazine Substrate | Oxolane Reagent | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | 3-Amino-6-halopyridazine | Oxolan-3-ylboronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Mild conditions, high functional group tolerance, commercially available reagents. researchgate.netorganic-chemistry.orgnih.gov |

| Negishi | 3-Amino-6-halopyridazine | Oxolan-3-ylzinc halide | Ni or Pd catalyst | Versatile for C-C bond formation, can use various organozinc reagents. rsc.orgresearchgate.net |

Stereoselective Synthesis of the Oxolan-3-yl Building Block

The oxolan-3-yl moiety in the target molecule contains a stereocenter. Therefore, if a specific enantiomer is desired, a stereoselective synthesis of the oxolane building block is necessary. This can be achieved through various asymmetric synthesis strategies. One common approach is the electrophilic cyclization of homoallylic alcohols, which can lead to stereospecifically substituted tetrahydrofurans. nottingham.ac.uk

The synthesis of chiral organoboron reagents, such as enantiomerically enriched oxolan-3-ylboronic esters, is also a key area of research. uniovi.es These chiral building blocks can then be used in the palladium-catalyzed cross-coupling reactions to produce the final product with high enantiomeric purity. The development of stereoselective methods for creating functionalized tetrahydrofurans is an active field of research, driven by the prevalence of this motif in biologically active natural products and pharmaceuticals. nottingham.ac.uk

Post-Coupling Functional Group Transformations and Derivatization

Following the successful coupling of the oxolane and pyridazine moieties, further chemical modifications can be undertaken to generate a diverse range of derivatives. These transformations are crucial for exploring the structure-activity relationship (SAR) of this chemical scaffold. The primary amino group on the pyridazine ring serves as a versatile handle for a variety of functionalization reactions.

One of the most common derivatization strategies involves the acylation of the 3-amino group. This can be achieved by reacting this compound with a variety of acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a suitable coupling agent. These reactions lead to the formation of amide derivatives, which can introduce a wide array of substituents.

Another important class of derivatives can be accessed through sulfonylation. Reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. This functionalization can significantly alter the electronic and steric properties of the molecule.

Furthermore, the primary amine can undergo alkylation reactions. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a powerful method for introducing alkyl groups. Direct alkylation with alkyl halides can also be employed, although it may be more challenging to control and can lead to over-alkylation.

The pyridazine ring itself can also be a site for further functionalization, although this is generally less common than derivatization of the amino group. For instance, electrophilic aromatic substitution on the pyridazine ring is possible, but the regioselectivity can be difficult to control due to the presence of the activating amino group and the deactivating nature of the nitrogen atoms in the ring.

A key strategy in the synthesis of related pyridazine derivatives is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. In the context of this compound, this could involve coupling a protected aminopyridazine with an oxolane-containing partner or vice-versa. The choice of phosphine (B1218219) ligands is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. libretexts.org

Similarly, the Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. snnu.edu.cnmdpi.comlibretexts.org This reaction could be employed to introduce the oxolane moiety onto a pre-functionalized pyridazine ring or to further derivatize the pyridazine core. The reaction typically involves the use of a palladium catalyst and a base to couple an organoboron compound with a halide. libretexts.org

Table 1: Representative Functional Group Transformations of this compound

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Acetyl chloride | Acylation | N-(6-(Oxolan-3-yl)pyridazin-3-yl)acetamide |

| This compound | Benzenesulfonyl chloride | Sulfonylation | N-(6-(Oxolan-3-yl)pyridazin-3-yl)benzenesulfonamide |

| This compound | Acetone, Sodium triacetoxyborohydride | Reductive Amination | N-Isopropyl-6-(oxolan-3-yl)pyridazin-3-amine |

This table presents hypothetical examples of typical derivatization reactions based on the known reactivity of 3-aminopyridazines.

Optimisation of Reaction Conditions and Isolation Procedures

The efficiency and success of the synthesis of this compound and its derivatives are highly dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the catalyst and base. researchgate.net

For palladium-catalyzed cross-coupling reactions, the selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is of utmost importance. Different ligands can have a profound impact on the reaction yield and the suppression of side reactions. The choice of base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) is also critical and can influence the reaction rate and substrate compatibility. libretexts.org Temperature and reaction time are interdependent variables that need to be carefully controlled to ensure complete conversion without decomposition of the product.

Table 2: Illustrative Optimization of a Suzuki-Miyaura Coupling for the Synthesis of a 6-Aryl-3-aminopyridazine Derivative

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 78 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 110 | 92 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 65 |

This table provides representative data illustrating how changes in reaction components can significantly affect the outcome of a Suzuki-Miyaura coupling, a key reaction type in the synthesis of such compounds. mdpi.comresearchgate.net

Once the desired compound is synthesized, a robust isolation and purification procedure is necessary to obtain the product in high purity. Common techniques include:

Extraction: The reaction mixture is typically worked up by partitioning between an organic solvent and an aqueous solution to remove inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases is a powerful method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent system is critical for achieving good separation.

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method for purification. This technique can also be used to obtain high-quality crystals for structural analysis.

Filtration and Drying: The final purified product is typically isolated by filtration and dried under vacuum to remove any residual solvent.

The purity of the final compound is generally assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Advanced Structural Characterization of 6 Oxolan 3 Yl Pyridazin 3 Amine

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy for Complementary Vibrational Modes

A comprehensive spectroscopic analysis of 6-(oxolan-3-yl)pyridazin-3-amine is crucial for a complete understanding of its molecular structure and bonding characteristics. While techniques like infrared (IR) spectroscopy provide information about a molecule's vibrational modes, Raman spectroscopy offers a complementary perspective, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in an IR spectrum.

To date, specific experimental Raman spectroscopic data for this compound has not been published in the available scientific literature. However, based on the known molecular structure, key vibrational modes can be predicted. The Raman spectrum would be expected to show characteristic peaks corresponding to the stretching and bending vibrations of the pyridazine (B1198779) ring, the oxolane (tetrahydrofuran) ring, and the amine group.

For instance, the C=C and C-N stretching vibrations within the pyridazine ring would likely appear in the 1300-1600 cm⁻¹ region. The N-H stretching vibrations of the amine group would be expected at higher wavenumbers, typically above 3000 cm⁻¹. The various C-H stretching and bending vibrations of both the aromatic pyridazine and the aliphatic oxolane rings would also produce distinct signals throughout the spectrum. A detailed analysis of these Raman shifts would provide valuable insight into the electronic environment and conformational properties of the molecule.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture

As with Raman spectroscopy, a specific single-crystal X-ray diffraction study for this compound is not currently available in the public domain. Therefore, the following sections outline the type of detailed structural information that would be obtained from such an analysis.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A single-crystal X-ray diffraction analysis of this compound would yield a precise set of atomic coordinates. From these coordinates, a detailed geometric description of the molecule can be constructed, including all bond lengths, bond angles, and torsional angles.

The expected data would precisely define the geometry of the pyridazine and oxolane rings. For instance, the C-C and C-N bond lengths within the pyridazine ring would provide insight into the degree of aromaticity and the electronic influence of the amine and oxolane substituents. The bond angles would reveal any distortions from an ideal hexagonal geometry. Similarly, the bond lengths and angles of the oxolane ring would confirm its saturated, puckered conformation. Torsional angles, which describe the rotation around single bonds, would be particularly important for defining the relative orientation of the pyridazine and oxolane rings.

The following interactive table represents a hypothetical but realistic set of bond lengths and angles for this compound, based on known values for similar molecular fragments.

| Bond | Hypothetical Bond Length (Å) | Angle | Hypothetical Bond Angle (°) | Torsional Angle | Hypothetical Torsional Angle (°) |

| N1-N2 | 1.34 | N2-N1-C6 | 119.5 | C5-C6-C(Oxo)-C(Oxo) | 45.0 |

| N1-C6 | 1.35 | N1-C6-C5 | 121.0 | N1-C6-C(Oxo)-C(Oxo) | -135.0 |

| C3-N(amine) | 1.36 | C4-C3-N(amine) | 120.5 | ||

| C6-C(Oxo) | 1.51 | C5-C6-C(Oxo) | 118.0 |

This data is illustrative and not based on experimental results for the specified compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, single-crystal X-ray diffraction reveals how molecules are arranged in the solid state and the nature of the intermolecular forces that hold them together. growingscience.com For this compound, the primary amine group is a strong hydrogen bond donor, while the nitrogen atoms of the pyridazine ring and the oxygen atom of the oxolane ring are potential hydrogen bond acceptors.

Computational Chemistry and Molecular Modeling of 6 Oxolan 3 Yl Pyridazin 3 Amine

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations are foundational to modern chemistry, allowing for the calculation of molecular properties derived from the electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a workhorse of computational chemistry for optimizing molecular geometries and calculating thermodynamic properties. researchgate.net For 6-(Oxolan-3-yl)pyridazin-3-amine, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to find the lowest energy conformation of the molecule. irjweb.com This process minimizes the energy of the structure, providing precise bond lengths, bond angles, and dihedral angles.

The resulting data would include the total electronic energy, enthalpy, and Gibbs free energy, which are critical for assessing the molecule's stability. While specific data for the target compound is unavailable, a typical output for such calculations is illustrated below.

Table 1: Illustrative DFT-Calculated Thermodynamic Properties for this compound (Note: The following values are hypothetical and for illustrative purposes only, as specific published data could not be found.)

| Calculated Property | Hypothetical Value | Unit |

| Total Energy | -648.123 | Hartree |

| Enthalpy | -648.122 | Hartree |

| Gibbs Free Energy | -648.165 | Hartree |

| Dipole Moment | 3.45 | Debye |

These values are instrumental in comparing the stability of different potential isomers or conformers of the molecule. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ntu.edu.iq The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A small HOMO-LUMO gap suggests high reactivity, whereas a large gap implies high stability. nankai.edu.cnuni-muenchen.de For this compound, the analysis would reveal the distribution of these orbitals, indicating which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following values are hypothetical and for illustrative purposes only.)

| Parameter | Hypothetical Energy | Unit |

| EHOMO | -6.21 | eV |

| ELUMO | -1.15 | eV |

| HOMO-LUMO Gap (ΔE) | 5.06 | eV |

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral potential. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen of the oxolane ring, identifying them as potential sites for hydrogen bonding or coordination. mdpi.comasianpubs.org

Conformational Analysis and Potential Energy Surface Exploration of the Oxolane and Pyridazine Moieties

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The oxolane ring in this compound is flexible and can adopt various puckered conformations (e.g., envelope, twist). Furthermore, rotation around the C-C bond connecting the oxolane and pyridazine rings introduces additional conformational possibilities.

Exploring the potential energy surface (PES) involves calculating the energy of the molecule as a function of one or more dihedral angles. This analysis identifies the most stable low-energy conformers and the energy barriers between them. Such studies are critical for understanding which shapes the molecule is likely to adopt in solution, which in turn influences its biological activity. While no specific conformational analysis for this compound has been published, research on similar flexible ring systems often reveals a complex energy landscape with several local minima.

Molecular Docking Simulations for Predictive Target Binding Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to drug discovery for predicting how a potential drug molecule might interact with a biological target. bohrium.comresearchgate.net

Given that pyridazine derivatives are known to interact with a wide range of biological targets, including various kinases and receptors, a docking study of this compound would be highly informative. oup.comnih.govarabjchem.org Potential targets could include Glycogen Synthase Kinase 3 (GSK-3), Cyclin-Dependent Kinases (CDKs), or Epidermal Growth Factor Receptor (EGFR), all of which are relevant in cancer and other diseases. nih.govarabjchem.org

The interaction profiling would identify key intermolecular interactions, such as:

Hydrogen bonds: Likely formed between the amine group or pyridazine nitrogens and polar residues in the protein's active site.

Hydrophobic interactions: Involving the carbon skeleton of the molecule.

Pi-stacking: Possible interactions with aromatic residues like phenylalanine or tyrosine in the target's binding pocket.

Docking algorithms calculate a score that estimates the binding affinity (often in kcal/mol), which correlates with the strength of the ligand-receptor interaction. A lower (more negative) binding energy suggests a more favorable interaction. The simulation also provides the most likely three-dimensional binding pose of the ligand within the protein's active site.

While no specific docking results for this compound are available, the table below illustrates how such data would be presented for a set of potential protein targets.

Table 3: Illustrative Molecular Docking Results for this compound (Note: Targets are based on known pyridazine derivative interactions. Binding affinities are hypothetical.)

| Potential Biological Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Glycogen Synthase Kinase 3β (1Q41) | -8.5 | VAL135, ASP200 |

| Cyclin-Dependent Kinase 2 (1HCK) | -7.9 | LEU83, LYS33 |

| Epidermal Growth Factor Receptor (2JIV) | -9.1 | MET793, LYS745 |

These predictive studies are crucial for prioritizing compounds for further experimental testing in the drug development pipeline.

Molecular Dynamics Simulations for Investigating Dynamic Behavior in Solution and at Protein Interfaces

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations provide critical insights into its conformational flexibility in a solvent environment and its stability when bound to a biological target, such as a protein. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals the molecule's dynamic behavior.

The process begins with the generation of a topology and parameter file for the molecule, often using a force field like CHARMM36m. nih.gov The molecule is then placed in a simulation box, typically a cube or orthorhombic box, which is filled with a solvent, most commonly a water model like TIP3P, to mimic physiological conditions. Counter-ions are added to neutralize the system's charge. nih.gov Before the production simulation, the system undergoes energy minimization to remove steric clashes, followed by equilibration phases (NVT and NPT ensembles) to bring it to the desired temperature and pressure. nih.govmdpi.com

Dynamic Behavior in Solution In solution, MD simulations can map the conformational landscape of this compound. The oxolane ring and its linkage to the pyridazine core possess rotational freedom, and simulations can quantify the preferred dihedral angles and the energy barriers between different conformational states. This information is crucial as the molecule's active conformation when binding to a protein may not be its lowest energy state in solution. The trajectory analysis also reveals the pattern of hydrogen bonding between the amine group and the pyridazine nitrogens with surrounding water molecules, which influences the compound's solubility and pharmacokinetic properties.

Dynamic Behavior at Protein Interfaces When a potential protein target is identified, for instance through molecular docking, MD simulations are essential for validating the stability of the predicted binding pose. nih.govnih.gov A simulation is run on the protein-ligand complex, and the trajectory is analyzed to assess the durability of key interactions.

Studies on other pyridazine-based inhibitors have demonstrated the utility of this approach. For example, MD simulations of pyridazine derivatives targeting amyloid fibril formation revealed that the compounds mediate inhibition by stabilizing the protein's monomeric state. nih.gov The simulations showed that the inhibitors maintained stable interactions within the binding pocket, reducing the protein's propensity to misfold and aggregate. nih.gov

Key metrics for analyzing the stability of the complex include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the course of the simulation (e.g., 40-100 ns) suggests the complex is not undergoing major conformational changes and the ligand remains securely bound. mdpi.com Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are stabilized by the ligand's presence. mdpi.com Analysis of the simulation can also provide a time-averaged count of specific interactions, such as hydrogen bonds, which are critical for binding affinity.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of a Protein-Ligand Complex

| Parameter | Value/Description | Reference |

|---|---|---|

| Software | GROMACS, NAMD | nih.govmdpi.com |

| Force Field | CHARMM36m | nih.gov |

| Solvent Model | TIP3P Water | nih.gov |

| Box Type | Orthorhombic | mdpi.com |

| System Neutralization | NaCl or KCl ions (e.g., 0.15 M) | nih.gov |

| Minimization | Steepest Descent Algorithm (e.g., 20,000 steps) | nih.gov |

| Equilibration | NVT (constant volume, temperature) followed by NPT (constant pressure, temperature) | nih.gov |

| Production Run | 50-100 nanoseconds (ns) | mdpi.com |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 bar (controlled by a barostat) | |

Table 2: Illustrative Analysis of Interactions at a Protein Interface from MD Simulation

| Interacting Residue (Protein) | Atom in Ligand | Interaction Type | Average Occupancy (%) |

|---|---|---|---|

| Aspartic Acid (ASP) 128 | Amine (-NH2) | Hydrogen Bond | 85.2 |

| Tyrosine (TYR) 83 | Pyridazine Nitrogen (N) | Hydrogen Bond | 65.7 |

| Phenylalanine (PHE) 172 | Pyridazine Ring | π-π Stacking | 50.1 |

| Valine (VAL) 126 | Oxolane Ring | Hydrophobic Interaction | 92.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. plos.orgkfupm.edu.sa For this compound, QSAR models can be developed to predict its efficacy against a specific biological target, provided a dataset of structurally similar pyridazine analogs with measured activity values (e.g., IC₅₀) is available.

The development of a QSAR model involves several key steps. First, a dataset of compounds is divided into a training set, used to build the model, and a test set, used to validate its predictive power. plos.org For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics.

Research on pyridazine derivatives has employed a range of descriptors. In a study on pyridazinone and pyrazolone (B3327878) derivatives as phosphodiesterase 3A (PDE3A) inhibitors, a field-based 3D-QSAR approach was used. plos.org This method calculates steric, hydrophobic, and electrostatic fields around the aligned molecules to describe their structure-activity relationship. plos.org Other studies have utilized descriptors derived from Density Functional Theory (DFT) calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. kfupm.edu.sa

Once descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms such as Artificial Neural Networks (ANN). kfupm.edu.sa The goal is to create an equation that can accurately predict the activity of a compound based on its descriptor values.

The quality and predictive ability of the QSAR model are assessed using several statistical metrics. The squared correlation coefficient (R²) indicates how well the model fits the training set data, while the leave-one-out cross-validated correlation coefficient (q²) measures its internal robustness. plos.org Crucially, the model's ability to predict the activity of new, unseen compounds is evaluated using the external test set, often measured by a predictive R² (R²_pred). plos.org

For pyridazine derivatives, QSAR studies have yielded valuable insights. The 3D-QSAR models for PDE3A inhibitors revealed that steric and hydrophobic fields were the primary determinants of inhibitory activity, with hydrogen bond donor and acceptor fields having a lesser contribution. plos.org Specifically, the models indicated that bulky groups at certain positions on the pyridazinone ring were unfavorable for activity. plos.org Such findings provide a clear rationale for designing more potent and specific inhibitors. plos.org

Table 3: Statistical Validation Parameters for a Representative QSAR Model

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| N | Number of compounds in the dataset | 50-100 | plos.org |

| R² | Squared Correlation Coefficient (Goodness of fit) | > 0.7 | plos.org |

| q² or R²cv | Cross-Validated Correlation Coefficient (Internal predictivity) | > 0.5 | plos.org |

| R²_pred | Predictive R² for the external test set (External predictivity) | > 0.6 | plos.org |

| RMSE | Root Mean Square Error | Low value desired | kfupm.edu.sa |

Table 4: Common Molecular Descriptors Used in QSAR Studies of Pyridazine Analogs

| Descriptor Class | Specific Descriptor Example | Information Encoded | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity | kfupm.edu.sa |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | plos.org |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross membranes | plos.org |

| Topological | Wiener Index | Molecular branching and size | |

| 3D-QSAR Fields | CoMFA/CoMSIA Steric and Electrostatic Fields | 3D shape and electronic properties | plos.org |

| Quantum Chemical | Dipole Moment | Polarity and charge distribution | kfupm.edu.sa |

Investigation of Structure Activity Relationships Sar of 6 Oxolan 3 Yl Pyridazin 3 Amine Analogs

Design and Synthesis of 6-(Oxolan-3-yl)pyridazin-3-amine Analog Libraries

The generation of analog libraries for SAR studies commences with a strategic synthetic design. A common and effective approach involves the synthesis of key intermediates that allow for late-stage diversification. For the this compound scaffold, a primary intermediate is 3-amino-6-chloropyridazine (B20888). medchemexpress.comnih.gov This versatile precursor allows for the introduction of the oxolane moiety and its analogs at the 6-position through nucleophilic substitution or, more broadly, palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings. researchgate.net

The general synthetic route can be outlined as follows:

Preparation of the Pyridazine (B1198779) Core : Starting with commercially available materials like 3,6-dichloropyridazine (B152260), selective amination can yield 3-amino-6-chloropyridazine. rjptonline.org This intermediate is pivotal as the chlorine atom at the 6-position is amenable to substitution.

Introduction of the Oxolane Moiety : The oxolane group, or its variations, can be introduced via coupling reactions. For instance, an appropriately functionalized oxolane-boronic acid or stannane (B1208499) derivative can be coupled with 3-amino-6-chloropyridazine under Suzuki or Stille conditions, respectively. researchgate.net Alternatively, direct nucleophilic substitution of the chlorine by an oxolane alcohol under basic conditions can be employed. google.com

Library Diversification : Once the core this compound is established, further diversification can be achieved. Modifications to the 3-amino group (e.g., alkylation, acylation) or further substitutions on the pyridazine or oxolane rings can be performed to generate a comprehensive library for biological screening.

This synthetic strategy enables the systematic creation of analogs where each part of the molecule is varied independently, facilitating a clear understanding of the SAR.

Systematic Structural Modifications and Their Impact on Biological Interactions

Variations of the Oxolane Ring Substitution and Stereochemistry

The oxolane (tetrahydrofuran) ring at the 6-position is a key feature that influences the physicochemical properties and biological activity of the analogs. Its polarity and ability to form hydrogen bonds can significantly impact solubility and target engagement.

Ring Substitution : Modifications to the oxolane ring itself, such as the introduction of substituents, can probe the steric and electronic requirements of the binding pocket. For instance, adding methyl or hydroxyl groups to the oxolane ring can alter its lipophilicity and hydrogen bonding capacity.

Stereochemistry : The stereochemistry of the oxolane ring is often crucial for biological activity. In many biologically active nucleoside analogs containing similar five-membered rings, such as 1,3-oxathiolane, the specific stereoisomer determines the potency. beilstein-journals.org For example, the β-configured L-(-)-enantiomer of some oxathiolane nucleosides shows significantly higher anti-HIV activity than the D-(+)-enantiomer. beilstein-journals.org This highlights the importance of synthesizing and testing individual stereoisomers of this compound to determine the optimal spatial arrangement for target interaction. The introduction of substituents on the oxolane ring creates new stereocenters, further emphasizing the need for stereocontrolled synthesis. nih.gov

Table 1: Impact of Oxolane Ring Stereochemistry on Hypothetical Kinase Inhibition

| Compound | Oxolane Stereochemistry | Relative Potency |

| Analog A | (R)-oxolan-3-yl | +++ |

| Analog B | (S)-oxolan-3-yl | + |

| Analog C | Racemic | ++ |

This table illustrates a hypothetical scenario where the (R)-enantiomer is significantly more potent, a common finding in SAR studies of chiral molecules.

Substituent Effects on the Pyridazine Ring System, Including Halogenation and Alkylation

The pyridazine ring serves as a central scaffold, and its electronic properties and substitution pattern are critical determinants of activity.

Halogenation : Introducing halogen atoms (F, Cl, Br) to the pyridazine ring can profoundly affect biological activity. Halogens can alter the electronic distribution of the ring system, influence metabolic stability, and provide additional contact points within a protein binding site. For instance, in a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines, substituting the aryl ring at the 6-position with chlorine atoms significantly increased anticonvulsant activity. benthamdirect.com Specifically, a 2-chloro substitution led to a substantial increase in activity, while 2,4-dichloro substitution yielded the most potent compounds in the series. benthamdirect.com

Alkylation : The addition of small alkyl groups, such as a methyl group, can also modulate activity. Alkylation can impact potency by influencing the molecule's conformation or by interacting with hydrophobic pockets in the target protein. In studies of 3-aminopyridazine (B1208633) derivatives, the substituent at the 4-position of the pyridazine ring was found to be a key determinant of serotonergic activity. nih.gov

Table 2: Effect of Pyridazine Ring Substitution on Anticonvulsant Activity (MES Test)

| 6-Position Substituent | 4-Position Substituent | ED₅₀ (mg/kg) |

| Phenyl | H | >100 |

| 2-Chlorophenyl | H | 25.5 |

| 2,4-Dichlorophenyl | H | 15.2 |

| Phenyl | Methyl | 85.0 |

Data conceptualized from findings on related 6-arylpyridazine series where halogenation at the 6-position aryl group enhanced potency. benthamdirect.com

Modifications of the Amino Group (e.g., Alkylation, Acylation)

The 3-amino group is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with the biological target.

Alkylation : Primary and secondary amines can be converted to secondary or tertiary amines. This modification alters the basicity (pKa) and hydrogen-bonding capability of the nitrogen atom. In some cases, mono- or di-alkylation can lead to improved potency, while in others it may be detrimental.

Acylation : Converting the amino group to an amide via acylation is another common modification. youtube.com This change removes the basicity of the nitrogen and introduces a carbonyl group, which can act as a hydrogen bond acceptor. Often, the conversion of a primary amine that is essential for a key hydrogen bond donor interaction into an amide leads to a significant loss or complete abolition of activity.

Table 3: Influence of 3-Amino Group Modification on Hypothetical Receptor Binding Affinity

| Modification | Structure | Binding Affinity (Kᵢ) |

| Primary Amine | -NH₂ | 50 nM |

| Methylation | -NHCH₃ | 150 nM |

| Dimethylation | -N(CH₃)₂ | 500 nM |

| Acylation | -NHC(O)CH₃ | >10,000 nM |

This table illustrates a common SAR trend where the primary amine is crucial for activity, and modifications lead to reduced potency.

Establishment of SAR Correlations for Target-Specific Activities

By integrating the data from systematic modifications, clear SAR correlations can be established for specific biological targets. For example, in the development of 3-aminopyridazine derivatives as antidepressants, it was discovered that dopaminergic activity was strongly dependent on the presence of a para-hydroxylated aryl ring at the 6-position of the pyridazine nucleus. nih.gov In contrast, serotonergic activity was mainly correlated with the substituent at the 4-position. nih.gov

For kinase inhibitors, the 3-aminopyridazine scaffold can serve as a hinge-binding motif, a common feature in many kinase inhibitors. nih.gov In this context, the 6-substituent, such as the oxolane ring, would project into the solvent-exposed region of the ATP-binding site, where modifications can be made to improve selectivity and physicochemical properties without disrupting the key hinge interaction. For instance, a study on IRAK4 inhibitors found that pyrazoles with N-1 pyridine (B92270) and fluorophenyl substituents were among the most active. researchgate.net This suggests that for a this compound based kinase inhibitor, the oxolane could be replaced with other heterocycles to tune activity and selectivity.

Bioisosteric Replacements within the this compound Framework

Bioisosterism is a key strategy in medicinal chemistry to optimize drug-like properties by replacing a functional group with another that has similar physicochemical characteristics. mdpi.comresearchgate.netnih.govnih.gov

Oxolane Ring Bioisosteres : The oxolane ring can be replaced with other cyclic or acyclic ethers or even small carbocyclic rings to fine-tune properties like lipophilicity, metabolic stability, and solubility. For example, an oxetane (B1205548) ring, being smaller and more polar, could be a suitable bioisostere. nih.gov Other potential replacements include pyrrolidine (B122466) or cyclopentane, which would alter the hydrogen bonding capacity and polarity. researchgate.net

Pyridazine Ring Bioisosteres : The pyridazine ring itself can be considered a bioisostere of other aromatic systems. For instance, replacing a benzene (B151609) ring with a pyridine or pyridazine can introduce polarity, improve solubility, and create specific vector-directed interactions with the target protein. In some contexts, a 3-azabicyclo[3.1.1]heptane core has been successfully used as a saturated bioisostere for a pyridine ring, demonstrating improved physicochemical properties. researchgate.net

Prospective Biological Activity and Pharmacological Potential of 6 Oxolan 3 Yl Pyridazin 3 Amine and Its Analogs

High-Throughput Screening (HTS) for Unbiased Activity Profiling

High-Throughput Screening (HTS) serves as a foundational method in modern drug discovery for identifying active compounds from large chemical libraries without preconceived notions of their targets. This unbiased approach allows for the screening of thousands of molecules against a specific biological target or for a desired phenotypic outcome in a short period. For a novel compound such as 6-(oxolan-3-yl)pyridazin-3-amine, HTS would be an essential first step to uncover its biological activities. Phenotypic whole-cell HTS, for example, has been successfully used to identify novel antitubercular agents from compound libraries. acs.org Similarly, target-based HTS was the starting point for the discovery of a pyrazolo[3,4-b]pyrazine derivative that acts as a negative allosteric modulator for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.net An HTS campaign for this compound and its analogs could rapidly profile their effects across a diverse range of assays, potentially revealing unexpected activities and providing starting points for lead optimization.

Exploration of Putative Biological Targets and Pathways Based on Related Pyridazine (B1198779) Scaffolds

The established biological activities of compounds containing the pyridazine scaffold provide a rational basis for investigating the potential targets of this compound.

Kinase Inhibition: The pyridazine scaffold is a privileged structure in the development of protein kinase inhibitors, largely because protein kinases play a central role in cellular signaling pathways whose dysregulation is linked to diseases like cancer. researchgate.net Several pyridazine-containing drugs are already in clinical use, including the tyrosine kinase inhibitor Ensartinib and the pan-inhibitor Ponatinib. acs.org Research has demonstrated the versatility of this scaffold in targeting a variety of kinases:

TAK1 Kinase: 6-substituted imidazo[1,2-b]pyridazines have been identified as potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1), a target in multiple myeloma. rsc.org The lead compound from this series, compound 26 , demonstrated an IC₅₀ value of 55 nM. rsc.org

CDK2: 3,6-disubstituted pyridazines have been developed as inhibitors of cyclin-dependent kinase 2 (CDK2), with the most potent derivative showing an IC₅₀ of 20.1 nM. tandfonline.com

EGFR: Hybrids of pyridazine and pyrazoline have yielded excellent inhibitory effects against the epidermal growth factor receptor (EGFR), with IC₅₀ values as low as 0.65 µM. nih.gov

c-Met and Pim-1: Triazolo[4,3-b]pyridazine derivatives have been shown to be dual inhibitors of c-Met and Pim-1 kinases, with compound 4g exhibiting IC₅₀ values of 0.163 µM and 0.283 µM, respectively. rsc.org

DYRKs and CLKs: Imidazo[1,2-b]pyridazine derivatives have shown selective inhibition of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) with IC₅₀ values below 100 nM. nih.govresearchgate.net

Given the consistent success of the pyridazine core in kinase inhibition, this compound is a strong candidate for screening against various kinase panels.

Phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) Inhibition: PIKfyve is a lipid kinase that plays a role in innate immunity through its involvement in Toll-like receptor signaling. justia.com Its inhibition has emerged as a potential therapeutic strategy. The PIKfyve inhibitor Apilimod is recognized as a potent transcriptional inhibitor of the inflammatory cytokines IL-12 and IL-23. justia.com While many known PIKfyve inhibitors like Apilimod and STA5326 feature a pyrimidine (B1678525) core, the structural and electronic similarities between pyrimidine and pyridazine suggest that the latter could also serve as a scaffold for PIKfyve inhibition. justia.comfocusbiomolecules.com The potent PIKfyve inhibitor YM201636 demonstrates that small molecules can effectively target this kinase to disrupt endomembrane transport. embopress.org

NLRP3 Inflammasome Inhibition: The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the inflammatory process, and its over-activation is implicated in a host of diseases, including autoimmune disorders and neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govacs.orgacs.org Recent patent literature highlights a significant focus on pyridazine derivatives as potent NLRP3 inhibitors. nih.govacs.org These compounds function by inhibiting the assembly of the inflammasome complex, which in turn blocks the maturation and release of pro-inflammatory cytokines such as IL-1β. nih.govacs.orgacs.org

Janssen Pharmaceutica described 4-amino-6-oxo-pyridazine derivatives that inhibited IL-1β secretion with an AC₅₀ of 0.09 µM in human peripheral blood mononuclear cells. bioworld.com

Ventus Therapeutics disclosed pyrido-[3,4-d]pyridazine amine derivatives that inhibited LPS-induced NLRP3 activity with an IC₅₀ of 0.43 µM in human whole blood assays. bioworld.com

The strong and repeated evidence of NLRP3 inhibition by diverse pyridazine scaffolds makes this pathway a highly promising area of investigation for this compound.

GLP-1 Receptor: The Glucagon-like peptide-1 (GLP-1) receptor is a major target in the treatment of type 2 diabetes and obesity. google.com While peptide-based agonists are clinically established, there is a significant effort to develop orally bioavailable small-molecule agonists. google.com Patent literature reveals that pyrazolopyridine derivatives, which are structurally related to pyridazines, have been developed as GLP-1 receptor agonists. google.comgoogle.com This indicates that nitrogen-containing heterocyclic scaffolds can effectively mimic the action of the endogenous GLP-1 peptide, suggesting a potential, albeit speculative, role for pyridazine analogs in this area.

EP3 Receptor: The prostaglandin (B15479496) E2 receptor 3 (EP3) is a G-protein coupled receptor involved in inflammation, diabetes, and cardiovascular disease. nih.gov Antagonism of the EP3 receptor has been shown to reverse the suppression of glucose-stimulated insulin (B600854) secretion. nih.gov A novel series of potent pyridone-based EP3 antagonists has been discovered, with lead compounds exhibiting a Kᵢ value of 1 nM. nih.gov Although pyridone is a pyridine (B92270) derivative, its six-membered heterocyclic nature provides a rationale for exploring the potential of the isomeric pyridazine scaffold to interact with the EP3 receptor.

Equilibrative nucleoside transporters (ENTs) are membrane proteins responsible for the transport of nucleosides across cell membranes. Deficiencies in transporters such as ENT3 have been linked to the perturbation of lysosome function and macrophage homeostasis. nih.gov The transport of thiopurine drugs, used in leukemia treatment, is dependent on transporters including ENT2. nih.gov While direct evidence linking pyridazine derivatives to ENT modulation is not prominent, the ability of heterocyclic molecules to interact with transporter proteins is a well-established pharmacological principle. The oxolane moiety present in this compound is also found in other bioactive compounds like Ciforadenant, an adenosine (B11128) A2A receptor antagonist, highlighting its acceptance in pharmacologically active structures. focusbiomolecules.com

In Vitro Cellular Assays for Functional Characterization

To validate the potential activities suggested by related scaffolds, a series of in vitro cellular assays would be necessary to characterize the functional effects of this compound.

Based on the putative targets, specific cellular assays can be employed to determine the mechanism of action.

NLRP3 Pathway: The inhibitory effect on the NLRP3 inflammasome can be quantified by treating immune cells, such as human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (THP-1), with an inflammatory stimulus (e.g., LPS and nigericin) in the presence of the compound. bioworld.combioworld.com The subsequent measurement of IL-1β and TNF-α secretion via ELISA or other immunoassay methods would confirm target engagement and selectivity. bioworld.com

Kinase-Mediated Pathways: Should the compound show kinase inhibitory activity, its effect on cancer cell lines can be evaluated. Antiproliferative assays against a panel of human tumor cells (such as the NCI-60 panel) would determine its cytotoxic potential. rsc.org Mechanistic studies would follow, including flow cytometry to analyze cell cycle progression, where arrest in specific phases (e.g., G2/M) can indicate disruption of cell division. tandfonline.comnih.gov Furthermore, the induction of apoptosis can be confirmed by measuring the activation of key proteins like caspases and changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. nih.gov

PIKfyve-Related Cellular Effects: Inhibition of PIKfyve is known to induce a distinct cellular phenotype characterized by the formation of large cytoplasmic vacuoles. embopress.orgnih.gov Microscopic examination of cells treated with this compound for this morphological change would provide strong evidence for on-target activity. nih.gov

Table of Mentioned Compounds

| Compound Name | Other Names/Synonyms |

| This compound | 6-(tetrahydrofuran-3-yl)pyridazin-3-amine |

| Ensartinib | - |

| Ponatinib | - |

| Telaglenastat | - |

| Erlotinib | - |

| Linezolid | - |

| Takinib | - |

| Apilimod | - |

| YM201636 | - |

| Ciforadenant | - |

| Sulprostone | - |

| DG-041 | - |

| STA5326 | N-[(E)-(3-Methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine |

| Semaglutide | - |

Assessment of Anti-inflammatory and Immunomodulatory Effects

The pyridazine core is a well-established framework for the development of anti-inflammatory agents, often with the benefit of reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.comnih.gov Many studies have focused on pyridazinone derivatives as potent and safer NSAIDs. pcbiochemres.comnih.gov

Research has shown that various pyridazine derivatives possess significant anti-inflammatory properties. For instance, certain 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and their propanamide counterparts have demonstrated potent anti-inflammatory and analgesic activities, with some compounds being more effective than aspirin (B1665792). sarpublication.com Similarly, some 6-(4-substituted phenyl)-3(2H)-pyridazinone-2-ylacetamide and propionamide (B166681) derivatives were found to be as potent or more potent than aspirin and indomethacin (B1671933) as anti-inflammatory agents, with the added advantage of being non-ulcerogenic. pcbiochemres.com The mechanism for many of these analogs is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly with a preference for COX-2 over COX-1, which is a key factor in reducing gastrointestinal side effects. nih.govnih.gov A molecular docking study of one potent pyridazine derivative, compound 6b, revealed its ability to fit into the side pocket of the COX-2 enzyme and interact with the crucial amino acid His90, explaining its inhibitory action and selectivity. nih.gov

Beyond direct anti-inflammatory action, pyridazine analogs are being explored for their immunomodulatory potential. google.comgoogle.com Immunomodulation involves altering the immune response, which can be beneficial in treating cancers and autoimmune diseases. google.com For example, a novel pyridine derivative, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], has been shown to possess immunomodulatory effects by influencing cytokine expression. nih.gov It was found to decrease the activity of both COX-1 and COX-2 and modulate the levels of various interleukins (IL-4, IL-6, IL-10) and interferon-gamma (INFγ). nih.gov This suggests that analogs of this compound could also be designed to modulate immune pathways, representing a promising avenue for therapeutic development in oncology and inflammatory disorders.

Antimicrobial and Antifungal Activity Assessment

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridazine derivatives have emerged as a promising class of compounds in this area, exhibiting a broad range of activities against various microbes. researchgate.netjpionline.orgmdpi.com

Pyridazine analogs have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netresearchgate.nettandfonline.com For instance, a study on novel pyridazinone derivatives found that compounds 7 and 13 were particularly active against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values in the low micromolar range (3.74–8.92 µM). mdpi.com Another study reported that newly synthesized chloro-derivatives of pyridazine showed strong antibacterial activity against E. coli, P. aeruginosa, and S. marcescens, with MICs lower than the standard antibiotic chloramphenicol. researchgate.net

The structural features of these molecules play a crucial role in their activity. For example, the introduction of a fluorine atom at the para position of a phenyl ring in one series of pyridazinones enhanced activity against Gram-negative bacteria. mdpi.com In another series, a hydrazone derivative, 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (B178648), was identified as having the highest biological activity against a panel of bacteria including Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Mesoionic pyridazino[2,3-a]-s-triazine-2,4-diones, which are structurally related to the antibiotic fervenulin, also showed activity against one or more microorganisms. nih.gov

The table below summarizes the antimicrobial activity of selected pyridazine analogs against various pathogens.

| Compound Class/Derivative | Test Organism(s) | Activity/MIC Values | Reference(s) |

| Pyridazinone derivatives (7 & 13) | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC: 3.74–8.92 µM | mdpi.com |

| Chloro-pyridazine derivatives | E. coli, P. aeruginosa, S. marcescens | MIC: 0.892–3.744 mg/mL | researchgate.net |

| Hydrazone derivative 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | Highest activity in its series | nih.gov |

| 6-aryl-4-pyrazol-1-yl-pyridazin-3-ones (2e) | Various bacteria & C. albicans | Good activity (MIC: 50 µg/ml) | researchgate.net |

| Pyrano[2,3-c]pyridazine derivatives (3a & 3c) | S. aureus, E. fecalis, E. coli, K. pneumonia, C. albicans, A. albicans | Strong, significant activity | tandfonline.com |

The antimicrobial effects of pyridazine derivatives are attributed to several mechanisms of action. One identified target is dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of DNA and other cellular components. jpionline.org A docking study of N3, N6-diphenylpyridazine-3,6-diamine derivatives showed a good binding affinity to the DHFR active site, suggesting this inhibition is a key part of their antibacterial action. jpionline.org

Another proposed mechanism involves the disruption of the bacterial cell membrane. biorxiv.org Scanning electron microscopy of Klebsiella pneumoniae treated with antibacterial compounds revealed cellular leakage, indicating that the compounds exert a bactericidal action by compromising membrane integrity. biorxiv.org Additionally, computational studies suggest that some pyridazinone derivatives act by binding to various bacterial proteins, thereby interfering with their function. mdpi.com For indenopyridinone derivatives, potential targets identified through docking studies include the LasR Quorum-Sensing Receptor and the sortase enzyme, which are involved in virulence and cell wall synthesis, respectively. tandfonline.com

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. biorxiv.org Several studies have highlighted the potential of pyridazine and related heterocyclic compounds to inhibit biofilm formation. tandfonline.commdpi.com

Ruthenium complexes incorporating pyridazine-3-carboxylic acid have been shown to inhibit the biofilm formation of Pseudomonas aeruginosa PAO1. mdpi.comscilit.com At concentrations as low as 0.125 mM, these complexes caused a biofilm biomass reduction of over 60%, an effect comparable to the antibiotic ciprofloxacin. mdpi.com The complexes also suppressed the production of pyoverdine, a virulence factor in P. aeruginosa. mdpi.comscilit.com

Similarly, a series of indeno[1,2-b]pyridin-5-one derivatives, which share structural similarities with pyridazines, were effective in reducing biofilm formation in MRSA, Methicillin-sensitive Staphylococcus aureus (MSSA), and Pseudomonas aeruginosa. tandfonline.comtandfonline.com Certain derivatives, when used in combination with the antibiotic gentamycin, demonstrated a synergistic effect in combating these pathogens. tandfonline.com Studies on other pyridine-based compounds have also shown significant, concentration-dependent inhibition of biofilm formation, highlighting a promising strategy to combat persistent infections. nih.gov

Other Pharmacological Activities (e.g., Antihypertensive, Analgesic)

Beyond their anti-inflammatory and antimicrobial properties, pyridazine derivatives have been extensively investigated for other significant pharmacological effects, notably as antihypertensive and analgesic agents. ijcrt.orgsarpublication.com

The pyridazine nucleus is a core component of several cardiovascular drugs. tandfonline.com Research into 6-heteroaryl-3-hydrazinopyridazines has identified potent antihypertensive agents. nih.gov Specifically, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) (7c) was found to be 4.9 times more active than the established drug dihydralazine (B103709) when administered orally to spontaneously hypertensive rats. nih.gov The mechanism of action for many antihypertensive pyridazine derivatives is believed to be direct relaxation of vascular smooth muscle. nih.gov Further studies have synthesized various 6-(substituted phenyl)-4,5-dihydropyridazin-3(2H)-one and 7-substituted-phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] pcbiochemres.comnih.govnih.govtriazin-2-imine/one/thione derivatives that have shown significant reductions in mean arterial blood pressure. tandfonline.comiajpr.com

In the realm of pain management, pyridazine and pyridazinone compounds are recognized for their analgesic properties, often coupled with their anti-inflammatory effects and low ulcerogenicity. sarpublication.comjscimedcentral.com The drug emorfazone (B1671226), a 3(2H)-pyridazinone derivative, is clinically used in Japan as an analgesic and anti-inflammatory agent. sarpublication.comjscimedcentral.com Numerous analogs have been developed that show potency superior to that of emorfazone or even aspirin. sarpublication.compcbiochemres.com For example, a series of 4,6-diaryl pyridazines substituted with arylpiperazinyl moieties showed significant antinociceptive effects in animal models. nih.gov The analgesic mechanism of some of these derivatives appears to be complex, involving both opioid and serotonergic pathways. nih.gov

Future Research Directions and Translational Perspectives

Lead Optimization and Pre-Clinical Development Strategies for Promising Analogs

The process of refining a "hit" compound like 6-(oxolan-3-yl)pyridazin-3-amine into a viable drug candidate is known as lead optimization. This multi-faceted process aims to enhance the compound's therapeutic properties while minimizing undesirable characteristics. scienceopen.compreprints.org

Key strategies for the pre-clinical development of promising analogs include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is essential. This involves synthesizing and testing a library of related compounds to understand how specific structural modifications impact biological activity. For instance, introducing different substituents on the pyridazine (B1198779) ring or altering the stereochemistry of the oxolane group could lead to significant improvements in potency and selectivity. nih.govnih.gov

Pharmacokinetic Profiling: A crucial aspect of drug development is understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.gov Early assessment of these properties helps in identifying and overcoming potential liabilities such as poor metabolic stability or low oral bioavailability. nih.gov For example, the introduction of a fluorine atom has been shown to improve the microsomal stability of some pyridazine analogs. nih.gov

In Vivo Efficacy and Safety Assessment: Analogs that show promising in vitro activity and favorable ADME profiles are advanced into in vivo studies using relevant animal models of disease. These studies are critical for demonstrating proof-of-concept for the intended therapeutic effect. Concurrently, rigorous safety and toxicology evaluations are conducted to identify any potential adverse effects and to establish a safe therapeutic window. nih.gov

Exploration of Novel Biological Pathways and Unconventional Mechanisms of Action

While initial research may have identified a primary biological target for this compound, further investigation is needed to fully elucidate its mechanism of action. This could uncover novel biological pathways and expand the potential therapeutic applications of this compound class. acs.orgscholarsresearchlibrary.com

Target Identification and Validation: For compounds discovered through phenotypic screening, identifying the specific molecular target(s) is a critical step. Techniques such as chemical proteomics and genetic knockdowns can be employed to pinpoint the proteins that directly interact with the compound. nih.gov

Pathway Analysis: Once a target is identified, systems biology approaches can be used to map the broader effects of its modulation on cellular signaling pathways. This can reveal unexpected connections to other biological processes and suggest new therapeutic indications. acs.org

Polypharmacology: It is increasingly recognized that some drugs achieve their therapeutic effects by interacting with multiple targets. A comprehensive analysis of the target profile of pyridazine-oxolane hybrids could reveal such "polypharmacology," which can sometimes lead to enhanced efficacy or a broader spectrum of activity. mdpi.comscirp.org

Application in Chemical Biology: Development as Molecular Probes and Research Tools

Beyond their direct therapeutic potential, potent and selective analogs of this compound can be developed into valuable molecular probes for basic research. zenodo.org

Probe Design and Synthesis: A well-characterized analog can be chemically modified by attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. These tagged molecules, or "probes," can be used to visualize the subcellular localization of the target protein, identify its binding partners, or quantify its expression levels.

Target Engagement and Validation: Chemical probes are powerful tools for confirming that a compound is interacting with its intended target within a cellular context. This is a crucial step in target validation and provides confidence in the proposed mechanism of action.

Q & A

Q. How should researchers design stability studies to assess the degradation pathways of this compound under various storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.